N-Decanoyl-DL-homoserine lactone

Catalog No.
S785497
CAS No.
106983-36-2
M.F
C14H25NO3
M. Wt
255.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Decanoyl-DL-homoserine lactone

CAS Number

106983-36-2

Product Name

N-Decanoyl-DL-homoserine lactone

IUPAC Name

N-(2-oxooxolan-3-yl)decanamide

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)

InChI Key

TZWZKDULKILUPV-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1CCOC1=O

Synonyms

N-(2-oxotetrahydrofuran-3-yl)decanaMide

Canonical SMILES

CCCCCCCCCC(=O)NC1CCOC1=O

N-Decanoyl-DL-homoserine lactone (N-Decanoyl-DL-HSL) and Quorum Sensing

N-Decanoyl-DL-homoserine lactone is a member of a group of molecules called N-acyl homoserine lactones (AHLs). AHLs play a crucial role in a cell-to-cell communication system known as quorum sensing in gram-negative bacteria [].

Bacteria use quorum sensing to monitor their population density. As the bacterial population grows, the concentration of AHLs in the surrounding environment increases. When the AHL concentration reaches a certain threshold, it triggers a coordinated response within the bacterial population. This response can involve changes in gene expression, leading to the activation of various cellular processes, such as:

  • Biofilm formation []
  • Virulence factor production []
  • Motility []

N-Decanoyl-DL-homoserine lactone as a Research Tool

N-Decanoyl-DL-HSL, along with other AHLs, is used as a research tool to study various aspects of quorum sensing in bacteria. Here are some specific applications:

  • Investigating the role of AHLs in regulating gene expression []
  • Understanding the mechanisms of bacterial communication and biofilm formation []
  • Developing strategies to disrupt quorum sensing and control bacterial infections []

N-Decanoyl-DL-homoserine lactone is a member of the N-acyl homoserine lactones family, which are important signaling molecules in quorum sensing for many Gram-negative bacteria. Its chemical formula is C₁₄H₂₅NO₃, and it is characterized by a homoserine lactone structure that is acylated with a decanoyl group. This compound plays a crucial role in bacterial communication, influencing various physiological processes such as biofilm formation, virulence, and bioluminescence.

  • N-Decanoyl-HSL acts as a signaling molecule in quorum sensing. When bacterial populations reach a certain density, they produce and release AHLs like N-Decanoyl-HSL into the surrounding environment [].
  • As the concentration of N-Decanoyl-HSL increases, it gets diffused and eventually binds to specific receptor proteins on the bacterial cells [].
  • This binding triggers a series of cellular responses, including changes in gene expression, leading to coordinated behaviors within the bacterial population [].
  • Research on the specific hazards of N-Decanoyl-HSL is limited. However, AHLs may play a role in bacterial virulence in some cases.
  • Further research is needed to determine the specific safety considerations for N-Decanoyl-HSL.
Typical of acyl homoserine lactones:

  • Hydrolysis: Under aqueous conditions, it can hydrolyze to form N-decanoyl homoserine and free fatty acids.
  • Cyclization: The lactone ring can undergo ring-opening reactions under basic or acidic conditions, leading to the formation of linear peptides.
  • Reactions with Nucleophiles: The carbonyl group in the lactone can react with nucleophiles, facilitating various synthetic pathways.

These reactions contribute to its functionality in biological systems and its utility in synthetic chemistry.

N-Decanoyl-DL-homoserine lactone exhibits significant biological activity:

  • Quorum Sensing: It acts as an autoinducer in bacterial populations, regulating gene expression based on cell density. This regulation affects processes such as biofilm formation and virulence factor production.
  • Oxidative Stress Response: Studies indicate that this compound influences oxidative stress responses in bacteria like Salmonella enterica, enhancing their resistance to oxidative damage by modulating thiol levels and protein profiles .
  • Biofilm Formation: It has been shown to enhance biofilm formation in various bacterial species, contributing to their survival and pathogenicity .

N-Decanoyl-DL-homoserine lactone can be synthesized through several methods:

  • Acylation of Homoserine Lactone: This involves the reaction of homoserine lactone with decanoic acid or its derivatives under suitable conditions (e.g., acid catalysis).
  • Chemical Synthesis: Various synthetic routes have been developed that include multiple steps such as protection-deprotection strategies and coupling reactions.
  • Biotechnological Approaches: Some methods utilize engineered bacterial strains capable of producing this compound through fermentation processes.

The applications of N-Decanoyl-DL-homoserine lactone span various fields:

  • Microbial Ecology: Used as a model compound for studying quorum sensing mechanisms.
  • Biotechnology: Its role in biofilm formation makes it valuable for developing bioengineering applications, including wastewater treatment systems.
  • Pharmaceutical Research: Investigated for its potential role in modulating bacterial virulence and resistance mechanisms.

Interaction studies involving N-Decanoyl-DL-homoserine lactone focus on its effects on microbial communities and individual species:

  • Cross-Species Communication: Research indicates that this compound can influence the behavior of non-producing species through receptor-mediated interactions.
  • Impact on Metabolic Pathways: It has been shown to alter metabolic profiles in bacteria, affecting various biochemical pathways related to stress responses and nutrient utilization .

N-Decanoyl-DL-homoserine lactone shares structural and functional similarities with other N-acyl homoserine lactones. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
N-Butyryl-DL-homoserine lactoneShort-chain AHLInfluences motility and biofilm formation
N-Hexanoyl-DL-homoserine lactoneMedium-chain AHLAffects virulence factors more prominently
N-Dodecanoyl-DL-homoserine lactoneLong-chain AHLStronger influence on oxidative stress response

Uniqueness of N-Decanoyl-DL-homoserine Lactone

N-Decanoyl-DL-homoserine lactone is particularly unique due to its chain length, which allows for specific interactions within microbial communities that shorter or longer chain homologs may not achieve. Its ability to modulate both oxidative stress responses and biofilm development makes it a critical compound for understanding bacterial communication and pathogenicity.

Acyl-Homoserine Lactone (AHL) Signaling Networks

AHLs are small diffusible molecules that mediate QS in proteobacteria. C10-HSL, characterized by a 10-carbon acyl chain bonded to a homoserine lactone ring, exhibits both hydrophobic and hydrophilic properties, enabling efficient diffusion across bacterial membranes. Over 50 gram-negative species utilize AHLs for intercellular communication, including pathogens like Pseudomonas aeruginosa and Acinetobacter nosocomialis.

AHL signaling networks operate through a concentration-dependent feedback loop:

  • Basal Production: At low cell density, AHL synthases (e.g., LuxI) produce minimal C10-HSL.
  • Threshold Activation: As populations grow, C10-HSL accumulates, binding LuxR-type receptors to initiate transcriptional activation.
  • Phenotypic Regulation: Activated LuxR-C10-HSL complexes upregulate genes for biofilm formation, virulence factors, and antibiotic resistance.

Table 1: Key Properties of C10-HSL

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₂₅NO₃
Molecular Weight255.35 g/mol
SolubilityDMSO, DMF (~30 mg/mL)
Bioactive Concentration50 nM–5 μM (varies by species and context)

LuxI-LuxR Paradigms in Gram-Negative Bacteria

The LuxI-LuxR system is the canonical QS mechanism in gram-negative bacteria:

  • LuxI Synthases: Catalyze C10-HSL synthesis using S-adenosylmethionine (SAM) and acyl-acyl carrier protein (acyl-ACP). For example, Vibrio fischeri LuxI produces 3-oxo-C6-HSL, while homologs in P. aeruginosa generate C10-HSL.
  • LuxR Receptors: Bind C10-HSL to form dimers that activate virulence promoters. Structural studies reveal that C10-HSL binding induces conformational changes in LuxR, enabling DNA interaction.

Notably, some LuxR homologs (e.g., QscR in P. aeruginosa) exhibit broad specificity, responding to multiple AHLs, including C10-HSL and 3OC12-HSL. This plasticity allows bacteria to integrate signals from diverse microbial communities.

C10-HSL Synthesis and Autoinducer Production

C10-HSL biosynthesis involves two substrates:

  • SAM: Provides the homoserine lactone moiety.
  • Decanoyl-ACP: Supplies the acyl chain via fatty acid biosynthesis pathways.

Key Enzymatic Steps:

  • Acyl Transfer: LuxI transfers the decanoyl group from decanoyl-ACP to SAM.
  • Lactonization: Intramolecular esterification forms the homoserine lactone ring.

Synthetic Routes:

  • Organic Synthesis: Cost-effective methods for C10-HSL production involve coupling decanoic acid derivatives with homoserine lactone, achieving >97% purity.
  • Biocatalysis: Recombinant LuxI enzymes in E. coli enable scalable AHL production.

Regulation of Virulence Factors and Biofilm Formation

C10-HSL directly modulates bacterial pathogenicity:

Virulence Regulation:

  • In A. nosocomialis, C10-HSL upregulates type IV pili and efflux pumps, enhancing host tissue adhesion and antibiotic tolerance.
  • P. aeruginosa uses C10-HSL to activate the antABC and catBCA operons, which degrade anthranilate—a precursor for toxic quinolone signals.

Biofilm Dynamics:

  • Formation: C10-HSL promotes extracellular polymeric substance (EPS) production, critical for biofilm matrix integrity.
  • Dispersal: Sub-inhibitory C10-HSL concentrations (≤50 nM) destabilize mature biofilms by downregulating adhesin genes (e.g., pelA, pslA).

Table 2: C10-HSL Effects on Biofilms (Selected Studies)

OrganismC10-HSL ConcentrationEffect on BiofilmReference
P. aeruginosa5 μM70% reduction in biomass
A. nosocomialis80 μMEnhanced pellicle formation
Methanogenic granules5,000 nMIncreased EPS production

Receptor Specificity and Signal Transduction

N-Decanoyl-DL-homoserine lactone exhibits distinct binding affinities for LuxR-type receptors, which govern its activity in canonical QS pathways. Structural analyses of TraR, a LuxR homolog in Agrobacterium tumefaciens, reveal that the homoserine lactone moiety interacts with conserved residues (e.g., Trp-57, Asp-70) in the ligand-binding domain (LBD), while the decanoyl chain occupies a hydrophobic pocket lined with variable residues (e.g., Tyr-53, Leu-40) [4]. This dual interaction ensures high specificity: the lactone core stabilizes the receptor fold, whereas the acyl chain length determines binding compatibility [4]. For instance, Pseudomonas aeruginosa LasR preferentially binds 3-oxo-C12-HSL but exhibits limited responsiveness to N-decanoyl-DL-homoserine lactone due to steric clashes with shorter acyl chains [4].

In LuxR-independent pathways, N-decanoyl-DL-homoserine lactone activates gene expression through alternative regulators. In P. aeruginosa LasR-RhlR-QscR triple mutants, this AHL induces antA and catB transcription by modulating AntR, an anthranilate-dependent activator [3]. AntR levels rise earlier in growth phases when N-decanoyl-DL-homoserine lactone is present, bypassing traditional QS circuits [3]. This mechanism highlights the compound’s versatility in regulating stress-response pathways even in the absence of canonical receptors.

Table 1: Transcript Levels of catB and antA in P. aeruginosa Strains Exposed to N-Decanoyl-DL-Homoserine Lactone [3]

StraincatB Fold ChangeantA Fold Change
LasR-RhlR-QscR mutant55x4.3x
LasR-RhlR-QscR mutant + C10-HSL93x6.5x
Wild-type (PAO1)20x5x

Cross-Regulation Between LuxR Homologs

N-Decanoyl-DL-homoserine lactone mediates cross-talk between LuxR paralogs, enabling integrated control of virulence and metabolism. In P. aeruginosa, QscR—a LuxR homolog—orchestrates a sub-regulon that responds to both 3-oxo-C12-HSL (via LasR) and N-decanoyl-DL-homoserine lactone [3]. This redundancy ensures robust activation of shared targets like antABC under diverse signaling conditions. Phylogenetic studies further suggest horizontal gene transfer of LuxI/LuxR systems between Gram-positive Actinobacteria and Gram-negative Proteobacteria, enabling cross-kingdom recognition of AHLs [2]. For example, Bacillus species acquired LuxR homologs that bind N-decanoyl-DL-homoserine lactone, linking QS to sporulation in nutrient-limited environments [2].

LuxM Homologues and Non-Canonical AHL Synthesis

XLogP3

3.7

Dates

Modify: 2023-08-15

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